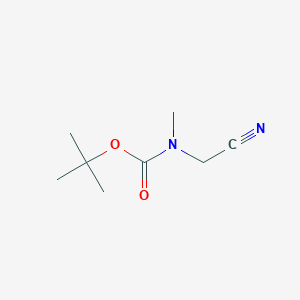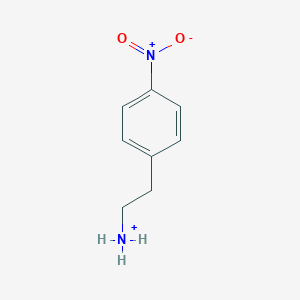
2-(4-Nitrophenyl)ethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nitrophenyl)ethylazanium, also known as NPEA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a cationic surfactant that can be synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
2-(4-Nitrophenyl)ethylazanium has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles, as a stabilizer for enzymes, and as a cationic reagent for the analysis of anionic surfactants. It has also been used as a model compound in studies of the interaction of surfactants with biomolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Nitrophenyl)ethylazanium is not well understood. However, it is believed to interact with the cell membrane, leading to changes in membrane permeability and fluidity. This interaction can affect various cellular processes, such as ion transport and enzyme activity.
Biochemische Und Physiologische Effekte
2-(4-Nitrophenyl)ethylazanium has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to affect the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-Nitrophenyl)ethylazanium in lab experiments is its ability to act as a surfactant and stabilize enzymes and nanoparticles. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-Nitrophenyl)ethylazanium in scientific research. One direction is to further investigate its mechanism of action and how it interacts with biomolecules. Another direction is to explore its potential as a drug delivery agent or as a therapeutic agent for cancer or infectious diseases. Additionally, its use in environmental applications, such as in the remediation of contaminated soils, could also be explored.
Conclusion:
In conclusion, 2-(4-Nitrophenyl)ethylazanium is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to act as a surfactant and stabilize enzymes and nanoparticles makes it a useful compound in lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in drug delivery, therapeutics, and environmental remediation.
Synthesemethoden
There are different methods to synthesize 2-(4-Nitrophenyl)ethylazanium, including the reaction of 4-nitrophenylacetonitrile with ethylamine hydrochloride, followed by the reduction of the intermediate with sodium borohydride. Another method involves the reaction of 4-nitrophenylacetonitrile with ethylamine in the presence of a palladium catalyst. These methods result in the formation of 2-(4-Nitrophenyl)ethylazanium as a white powder.
Eigenschaften
CAS-Nummer |
173738-40-4 |
|---|---|
Produktname |
2-(4-Nitrophenyl)ethylazanium |
Molekularformel |
C8H11N2O2+ |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)ethylazanium |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2/p+1 |
InChI-Schlüssel |
IOXOZOPLBFXYLM-UHFFFAOYSA-O |
SMILES |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1CC[NH3+])[N+](=O)[O-] |
Synonyme |
Benzeneethanamine, 4-nitro-, conjugate monoacid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




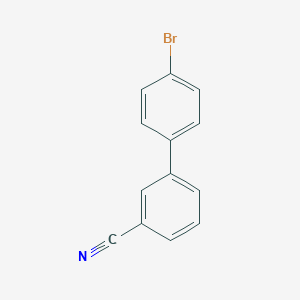




![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
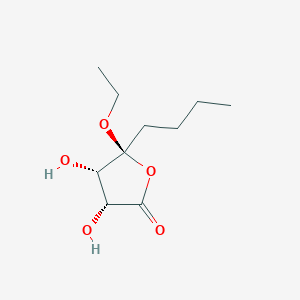
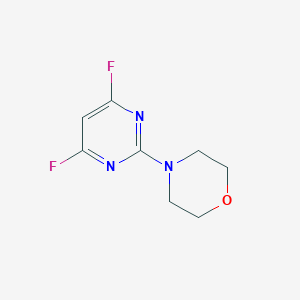

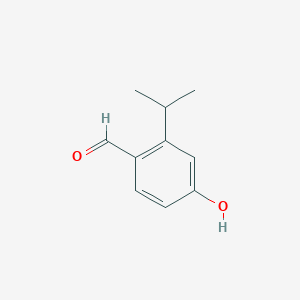
![2-Benzyl-7-bromo-6-methoxy-2-azabicyclo[2.2.1]heptane](/img/structure/B67757.png)
